

Assessing the Pharmacological Inertness of trans-Latanoprost: A Comparative Guide

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Compound of Interest

Compound Name: *trans-Latanoprost*

Cat. No.: B1233568

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For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of **trans-Latanoprost** against its pharmacologically active isomer, Latanoprost. The available data strongly suggests that **trans-Latanoprost** is pharmacologically inert, primarily due to the absence of studies demonstrating its biological activity.

Latanoprost is a well-established prostaglandin F2 α analogue used in the treatment of glaucoma and ocular hypertension.[1][2] Its therapeutic effect stems from its activity as a selective agonist of the prostaglandin F (FP) receptor.[1] In contrast, its isomer, **trans-Latanoprost** (also known as 5,6-**trans-Latanoprost**), is primarily recognized as an impurity in Latanoprost preparations.[3][4][5] While some sources speculate that it might have activity similar to other F-type prostaglandin trans isomers, there is a notable lack of published scientific literature detailing its pharmacological activity, particularly its ability to lower intraocular pressure (IOP).[4][6]

Comparative Analysis of Pharmacological Data

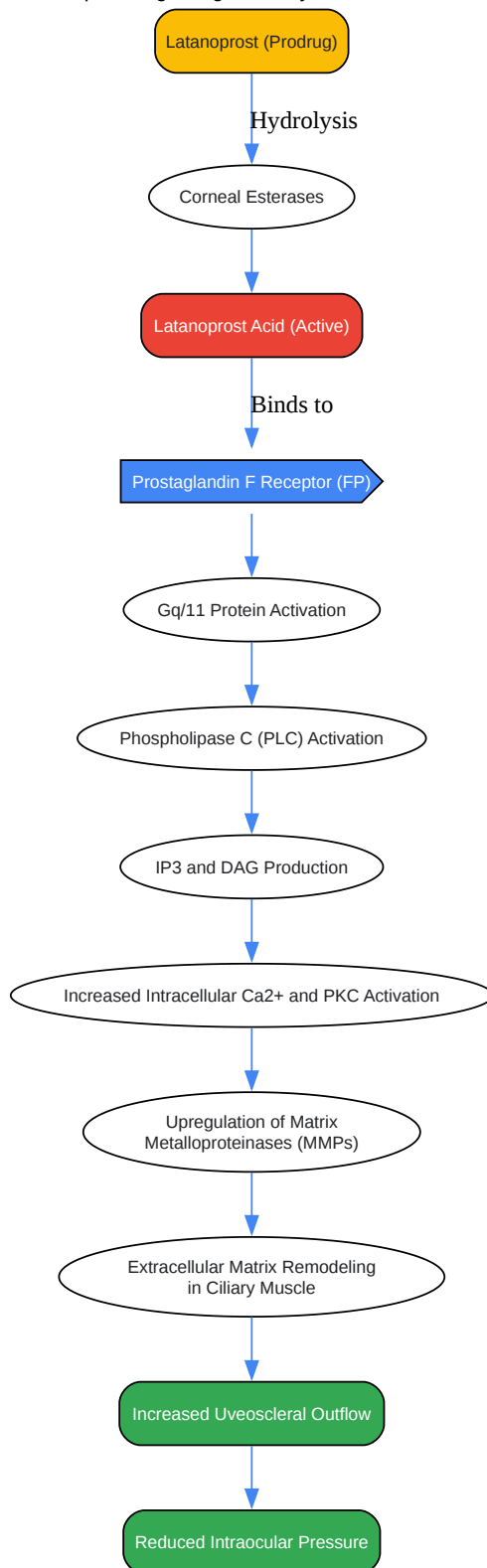
To date, comprehensive studies detailing the FP receptor binding affinity and in vivo effects on intraocular pressure for **trans-Latanoprost** are not available in the public domain. This absence of data is a strong indicator of its pharmacological inertness. In contrast, Latanoprost has been extensively studied.

Parameter	Latanoprost	trans-Latanoprost
FP Receptor Binding Affinity (Ki)	~98 nM (for Latanoprost acid) [7]	No data available
FP Receptor Functional Activity (EC50)	32-124 nM (for Latanoprost acid)[7]	No data available
In Vivo Effect on Intraocular Pressure (IOP)	Significant reduction in IOP[2] [8][9]	No data available in published studies[4][6]

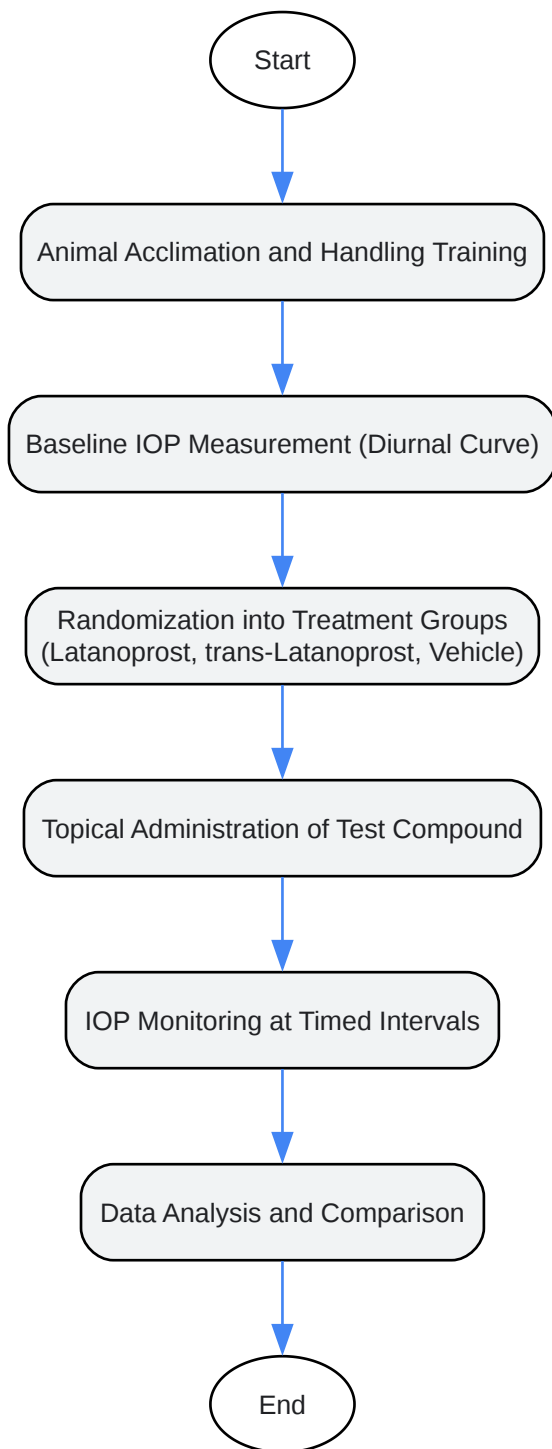
Mechanism of Action: The Latanoprost Signaling Pathway

Latanoprost, a prodrug, is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[10] Latanoprost acid then binds to the FP receptor, a G-protein coupled receptor, initiating a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[8][11] The key steps in this pathway are illustrated below.

Latanoprost Signaling Pathway for IOP Reduction



Workflow for In Vivo IOP Assessment

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